molecular formula C9H16N2O B13218776 6,9-Diazaspiro[4.6]undecan-10-one

6,9-Diazaspiro[4.6]undecan-10-one

Cat. No.: B13218776
M. Wt: 168.24 g/mol
InChI Key: GWOXWDVUDPBEPO-UHFFFAOYSA-N
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Description

6,9-Diazaspiro[46]undecan-10-one is a spirocyclic compound with a unique structure that features a spiro junction between two nitrogen atoms and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Diazaspiro[4.6]undecan-10-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a diamine with a ketone in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6,9-Diazaspiro[4.6]undecan-10-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the carbonyl group to an alcohol or other derivatives.

    Substitution: The nitrogen atoms in the spirocyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

6,9-Diazaspiro[4.6]undecan-10-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a scaffold in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and other proteins, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 6,9-Diazaspiro[4.6]undecan-10-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1,9-Diazaspiro[5.5]undecane: Another spirocyclic compound with similar structural features but different ring sizes.

    1-oxa-9-azaspiro[5.5]undecane: A compound with an oxygen atom in the spiro junction, offering different chemical properties.

Uniqueness

6,9-Diazaspiro[4.6]undecan-10-one is unique due to its specific ring size and the presence of a carbonyl group, which influences its reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

6,9-diazaspiro[4.6]undecan-10-one

InChI

InChI=1S/C9H16N2O/c12-8-7-9(3-1-2-4-9)11-6-5-10-8/h11H,1-7H2,(H,10,12)

InChI Key

GWOXWDVUDPBEPO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)NCCN2

Origin of Product

United States

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